molecular formula C14H17N5O B12227270 N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12227270
M. Wt: 271.32 g/mol
InChI Key: DEOWSOCXEDCFLI-UHFFFAOYSA-N
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Description

N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that features a piperidine ring substituted with a cyanopyrimidine group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Cyanopyrimidine Group: The cyanopyrimidine moiety is introduced via nucleophilic substitution reactions.

    Attachment of the Cyclopropanecarboxamide Group: The final step involves the formation of the cyclopropanecarboxamide group through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both a cyanopyrimidine and a cyclopropanecarboxamide group. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H17N5O/c15-8-11-5-6-16-14(18-11)19-7-1-2-12(9-19)17-13(20)10-3-4-10/h5-6,10,12H,1-4,7,9H2,(H,17,20)

InChI Key

DEOWSOCXEDCFLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=N2)C#N)NC(=O)C3CC3

Origin of Product

United States

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